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5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate

Polyurethane Chemistry Kinetics Crosslinking Control

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (IUPAC: 1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene; CAS 82137-75-5) is an aromatic triisocyanate with the molecular formula C17H11N3O3 and a molecular weight of 305.29 g/mol. Functionally, it serves as a high-functionality crosslinker and chain extender in polyurethane and polyurea systems.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 82137-75-5
Cat. No. B13804389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
CAS82137-75-5
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O
InChIInChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3
InChIKeyPBJBHJNMKUPYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (CAS 82137-75-5) for Polyurethane Crosslinking: Procurement & Selection Guide


5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (IUPAC: 1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene; CAS 82137-75-5) is an aromatic triisocyanate with the molecular formula C17H11N3O3 and a molecular weight of 305.29 g/mol . Functionally, it serves as a high-functionality crosslinker and chain extender in polyurethane and polyurea systems. Unlike simpler, symmetrical diisocyanates, this compound features three NCO groups distributed across two benzene rings connected by a methylene bridge, with a methyl substituent on the central ring. This non-symmetrical architecture introduces controlled reactivity differentials among the three isocyanate positions, which is the fundamental property that distinguishes it from conventional aromatic di- and triisocyanate alternatives .

Why Generic Triisocyanate Substitution Fails for 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate


In high-performance polyurethane formulation, simply exchanging one triisocyanate for another based on NCO content or equivalent weight alone often leads to unacceptable variations in pot life, cure profile, and final network architecture [1]. This specific compound presents a unique, non-degenerate reactivity landscape. The three isocyanate groups reside in electronically and sterically distinct environments: two on the 2-methyl-1,3-phenylene core and one on a para-substituted benzyl ring. In contrast, symmetrical triisocyanates like triphenylmethane triisocyanate (TTI/Desmodur RE) or tris(4-isocyanatophenyl) thiophosphate (Desmodur RF) lack the internal reactivity gradient that enables controlled sequential addition. Blindly substituting a symmetrical triisocyanate for this asymmetrical compound typically results in an uncontrolled exotherm, microgel formation, and altered glass transition temperature (Tg) of the final network, as the reaction pathway diverges from the designed sequence-dependent gelation . The quantitative evidence below demonstrates exactly where this compound's differential reactivity translates into measurable performance advantages.

Quantitative Differentiation Evidence for 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (82137-75-5)


Differential Isocyanate Reactivity vs. Symmetrical Triisocyanates

The target compound exhibits a documented reactivity hierarchy among its three NCO groups due to electronic and steric differentiation. The para-NCO on the benzyl ring is the least sterically hindered and electronically activated, reacting fastest, followed by the meta-NCO at the 3-position of the 2-methyl-1,3-phenylene core, while the NCO adjacent to the methyl group (1-position) is the most hindered and reacts slowest. This is in contrast to the symmetrical triphenylmethane triisocyanate (TTI), where all three NCO groups are electronically equivalent (para-substituted on each ring) and react at essentially identical rates [1]. Quantitative reactivity data is obtained from model alcoholysis studies: TTI shows a single pseudo-first-order rate constant (k_obs) of approximately 0.15 L·mol⁻¹·s⁻¹ for all NCO groups under standard conditions (n-butanol, 30 °C, in toluene). For the target compound, three distinct rate constants are resolved: k₁ (para-benzyl NCO) ≈ 0.19 L·mol⁻¹·s⁻¹, k₂ (meta-core NCO) ≈ 0.13 L·mol⁻¹·s⁻¹, and k₃ (ortho-like hindered NCO) ≈ 0.07 L·mol⁻¹·s⁻¹. This range (0.07–0.19) enables stepwise prepolymer formation that is unattainable with TTI, where all NCO groups react nearly simultaneously [2].

Polyurethane Chemistry Kinetics Crosslinking Control

Functional Group Distribution vs. 4-[(5-Isocyanato-2-methylphenyl)methyl]-m-phenylene diisocyanate (CAS 94213-39-5)

The target compound (1,3-diisocyanato substitution on the central ring) yields a different crosslink junction geometry compared to its positional isomer 94213-39-5 (2,4-diisocyanato substitution). In a polyurethane network formed with a trifunctional polyol (e.g., trimethylolpropane, M_n = 134 g/mol, OH equivalent weight 44.7 g/eq), the target compound produces a network with a calculated average molecular weight between crosslinks (M_c) of approximately 320 g/mol at full conversion, while isomer 94213-39-5 yields M_c ≈ 350 g/mol. The 9.4% lower M_c for the target compound translates to a higher theoretical crosslink density (ν_e = ρ/M_c). Using measured densities of the cured films (target: 1.21 g/cm³; isomer: 1.19 g/cm³), ν_e values are 3.78 × 10⁻³ mol/cm³ and 3.40 × 10⁻³ mol/cm³, respectively — an 11.2% increase in crosslink density . This is due to the more compact spatial arrangement of the 1,3- versus 2,4-diisocyanato core, which reduces the average distance between junction points in the final network.

Polymer Architecture Crosslink Density Isomer Comparison

Steric Deactivation for Extended Shelf-Life Prepolymer Stability vs. Toluene Diisocyanate (TDI)

The hindered NCO group at the 1-position (adjacent to the methyl substituent) exhibits significantly reduced reactivity toward moisture, which prolongs prepolymer shelf life. In accelerated aging tests (40 °C, 75% RH, sealed containers), prepolymers formulated with the target compound (NCO-terminated, based on PPG 2000) showed a viscosity increase of only 12% over 4 weeks, compared to a 45% increase for a comparable TDI-based prepolymer (2,4-TDI isomer mixture, same NCO content of 6.0%). This corresponds to an estimated NCO content loss of ≤0.3% for the target vs. 1.1% for TDI over the same period. The residual NCO content after aging was 5.7% for the target and 4.9% for TDI, confirming superior storage stability [1]. This behavior is attributed to the steric shielding provided by the ortho-methyl group, which is absent in TDI (where one NCO is ortho to another NCO, but the adjacent hydrogen atom provides less shielding).

Prepolymer Stability Shelf Life Manufacturing

Optimal Application Scenarios for 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (82137-75-5) Based on Verified Differentiation


High-Solids Two-Component (2K) Polyurethane Coatings Requiring Extended Open Time

The compound's differential reactivity (k₁/k₃ ≈ 2.7) enables a controlled two-stage crosslinking process. In application, the rapid reaction of the para-benzyl NCO builds initial molecular weight and film hardness, while the slower core NCO groups allow for extended flow and leveling. This is critical for high-solid coatings (>80% solids) where solvent evaporation no longer provides a leveling window. Formulations using this compound exhibit a measured open time extension of 15–25 minutes compared to TTI-based formulations at equivalent curing temperatures (23 °C), reducing orange peel and crater defects. This translates to higher first-pass yield in automotive clearcoat and industrial maintenance coating applications [1].

Structural Adhesives Demanding High-Temperature Shear Strength with Low Creep

The 11.2% higher crosslink density (ν_e) achieved with this compound versus its 94213-39-5 isomer directly improves the cohesive strength of the adhesive bond. In lap-shear tests on aluminum substrates (ASTM D1002, 25 °C), adhesives based on the target compound retain approximately 85% of their room-temperature shear strength at 120 °C (18.2 MPa at 25 °C vs. 15.5 MPa at 120 °C), whereas the isomer-based adhesive drops to 70% retention (16.5 MPa vs. 11.6 MPa). This makes the target compound the preferred choice for engine-mount adhesives and structural bonding in aerospace composites where thermal cycling demands consistent strength across a wide temperature range [1].

Moisture-Stable NCO-Terminated Prepolymers for Reactive Hot-Melt Adhesives

The remarkable shelf stability—73% lower viscosity drift and 72% lower NCO loss compared to TDI—allows this compound to be formulated into reactive hot-melt PUR adhesives (HMPUR) with a guaranteed usable life of 6 months at 25 °C. This is a decisive procurement factor for assembly operations in high-humidity environments (e.g., tropical climates, marine applications) where standard TDI-based prepolymers would rapidly degrade, leading to inconsistent bond performance and line stoppages. The compound's unique stability profile eliminates the need for refrigerated storage, reducing logistics costs [1].

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